molecular formula C14H31O3P B12069260 Dimethyl dodecylphosphonate CAS No. 16693-57-5

Dimethyl dodecylphosphonate

Cat. No.: B12069260
CAS No.: 16693-57-5
M. Wt: 278.37 g/mol
InChI Key: RPFRYQDHUIHAFC-UHFFFAOYSA-N
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Description

Dimethyl dodecylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methyl groups and a dodecyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl dodecylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with dodecyl bromide under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl dodecylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phosphonic acids or phosphonates.

    Substitution: Various substituted phosphonates.

    Hydrolysis: Phosphonic acids.

Scientific Research Applications

Dimethyl dodecylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl dodecylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cell membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as surfactants and emulsifiers .

Properties

CAS No.

16693-57-5

Molecular Formula

C14H31O3P

Molecular Weight

278.37 g/mol

IUPAC Name

1-dimethoxyphosphoryldodecane

InChI

InChI=1S/C14H31O3P/c1-4-5-6-7-8-9-10-11-12-13-14-18(15,16-2)17-3/h4-14H2,1-3H3

InChI Key

RPFRYQDHUIHAFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP(=O)(OC)OC

Origin of Product

United States

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